Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H8BrFN2O2 and a molecular weight of 287.09 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-4-fluoropyrazole with ethyl 3-aminopyridine-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazolopyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: Coupled products with aryl or alkyl groups.
Scientific Research Applications
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the biological activity of pyrazolopyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with bromine at the 6th position.
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Contains an amino group instead of a bromo group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H8BrFN2O2 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3 |
InChI Key |
IYTUPCRBGNFVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)F |
Origin of Product |
United States |
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